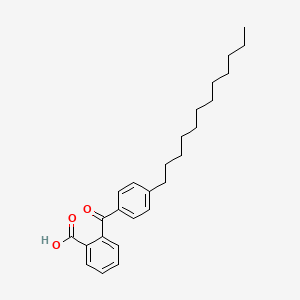
Benzoic acid, 2-(4-dodecylbenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Dodecylbenzoyl)benzoic acid is an organic compound with the molecular formula C26H34O3 It is a derivative of benzoic acid, characterized by the presence of a dodecylbenzoyl group attached to the benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-dodecylbenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses dodecylbenzene and phthalic anhydride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation: Dodecylbenzene reacts with phthalic anhydride in the presence of AlCl3 to form the intermediate product.
Hydrolysis: The intermediate product is then hydrolyzed to yield 2-(4-dodecylbenzoyl)benzoic acid.
Industrial Production Methods
Industrial production of 2-(4-dodecylbenzoyl)benzoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 2-(4-dodecylbenzoyl)benzoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Dodecylbenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Dodecylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-dodecylbenzoyl)benzoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Phenoxybenzoyl)benzoic acid
- 2-(4-Methylphenoxy)benzoic acid
- 2-(4-Ethoxycarbonylphenyl)benzoic acid
Uniqueness
2-(4-Dodecylbenzoyl)benzoic acid is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of surfactants and in the design of drug delivery systems.
Eigenschaften
CAS-Nummer |
59581-76-9 |
|---|---|
Molekularformel |
C26H34O3 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-(4-dodecylbenzoyl)benzoic acid |
InChI |
InChI=1S/C26H34O3/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-19-22(20-18-21)25(27)23-15-12-13-16-24(23)26(28)29/h12-13,15-20H,2-11,14H2,1H3,(H,28,29) |
InChI-Schlüssel |
UVZVUCQBMKTREQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


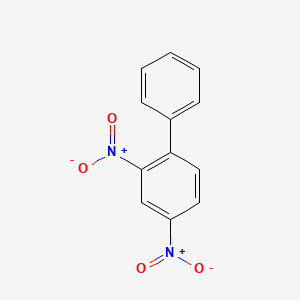
![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)

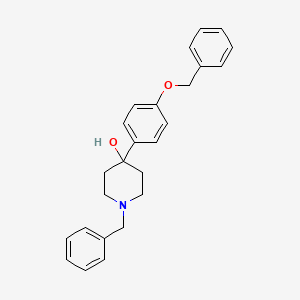
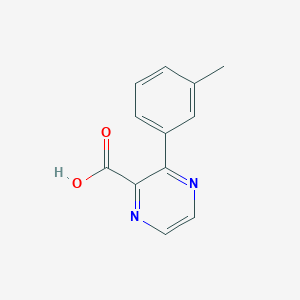

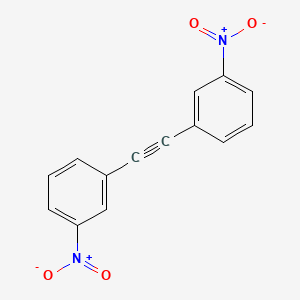

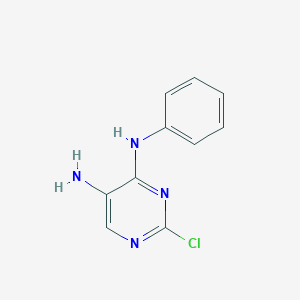
![6-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13937636.png)
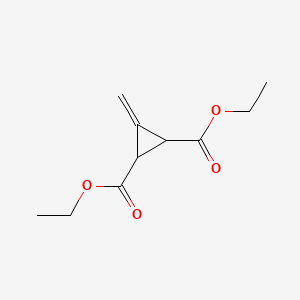
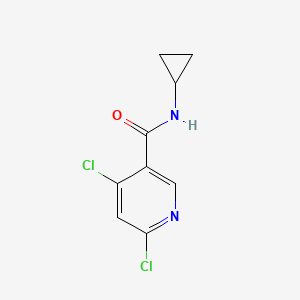
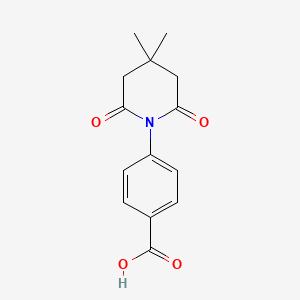
![N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride](/img/structure/B13937676.png)
